
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a chromene core, which is a benzopyran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of dimedone, various anilines, aromatic aldehydes, and cyanoacetamide under melt conditions followed by ethanol/water as a green media at 80°C . This method is efficient and yields the desired product in good to high yields (74-85%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The presence of the thiophene ring and chromene core likely plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-7-isocyanofluorene: A fluorene core push-pull-type dye with similar photophysical properties.
8-(diethylamino)benzo[b][1,8]naphthyridin-2(1H)-one: A fluorescent nucleobase analogue used in single-molecule fluorescence detection.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
What sets 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups and heterocyclic rings
Propriétés
IUPAC Name |
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)12-7-8-13-15(10-12)22-18(20)14(11-19)17(13)16-6-5-9-23-16/h5-10,17H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNWUQQUXAQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B4916628.png)
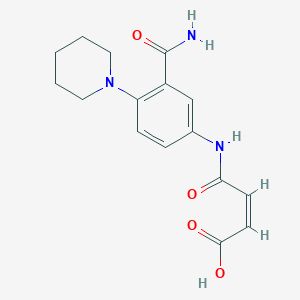
![2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4916637.png)
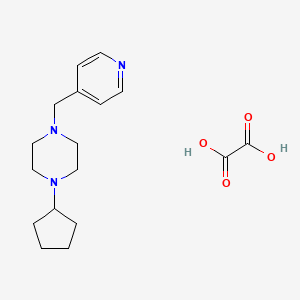
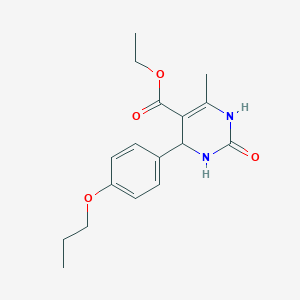
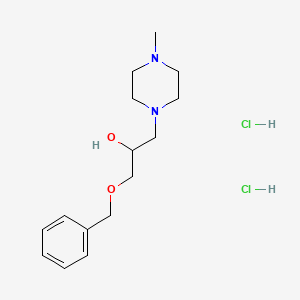
![4-Benzyl-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4916674.png)

![4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoic acid](/img/structure/B4916690.png)
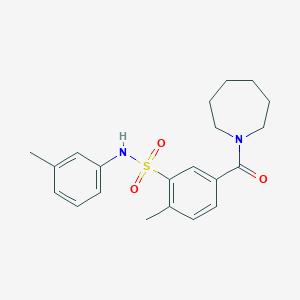
![methyl 4-(5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4916703.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4916717.png)
![2-[(3-bromobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4916724.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4916734.png)
